molecular formula C10H19NO3 B6301031 tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate CAS No. 2227198-70-9

tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Cat. No.: B6301031
CAS No.: 2227198-70-9
M. Wt: 201.26 g/mol
InChI Key: WDNPDFRFBLSJBI-ZETCQYMHSA-N
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Description

Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a sophisticated organic compound known for its unique chemical structure. This compound features a four-membered azetidine ring substituted with a hydroxy group and a tert-butyl ester functional group, making it an intriguing subject in organic chemistry and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Route 1: One common synthetic route involves the condensation of tert-butyl acetoacetate with 3-amino-2,2-dimethylpropanol, followed by cyclization. The reaction typically occurs under acidic conditions to facilitate ring closure.

  • Route 2: Another method includes the reduction of tert-butyl 3-(2,2-dimethylaziridin-1-yl)-3-oxopropanoate using mild reducing agents like sodium borohydride. This approach ensures the formation of the azetidine ring with desired functional groups.

Industrial Production Methods:

  • Industrially, the compound can be synthesized using high-pressure reactors to facilitate the cyclization step efficiently. Optimizing temperature and solvent conditions, along with continuous monitoring, ensures a high yield of pure product.

Types of Reactions:

  • Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or an aldehyde, depending on the oxidizing agents and conditions used.

  • Reduction: The azetidine ring can be reduced using catalytic hydrogenation to yield saturated amines, often used in further derivatizations.

  • Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, leading to a variety of esters or amides with different properties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substitution: Nucleophiles such as ammonia, amines under basic conditions.

Major Products:

  • From Oxidation: Ketones, aldehydes.

  • From Reduction: Saturated amines.

  • From Substitution: Various esters and amides.

Scientific Research Applications

Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate finds diverse applications across several fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

  • Biology: Used in the study of enzyme interactions due to its stable structure and reactivity.

  • Medicine: Investigated as a potential building block for drug development, especially in designing inhibitors targeting specific enzymes.

  • Industry: Utilized in the production of polymers and resins owing to its unique ring structure and functional groups.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the azetidine ring can engage in hydrophobic interactions. These interactions modulate enzyme activity or receptor binding, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

  • 3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

  • tert-Butyl 2,2-dimethyl-azetidine-1-carboxylate

  • 3-hydroxy-2,2-dimethyl-pyrrolidine-1-carboxylate

Uniqueness:

  • The tert-butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate stands out due to the combination of a bulky tert-butyl ester group and a stereochemically defined hydroxy group, offering a unique set of chemical properties and reactivities.

  • Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable asset in both academic research and industrial applications.

By understanding the distinctive features and versatile applications of this compound, scientists and researchers can harness its full potential in advancing their work across various scientific fields

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPDFRFBLSJBI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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